Balanol
Overview
Description
Balanol is a fungal metabolite produced by the fungus Verticillium balanoides. It is a potent inhibitor of the serine/threonine kinases protein kinase A (PKA) and protein kinase C (PKC), binding in a similar manner to ATP . This compound was discovered in 1993 during the search for novel inhibitors of PKC, a family of serine/threonine kinases whose overactivation is associated with numerous human diseases, including cancer .
Mechanism of Action
Balanol is a fungal metabolite produced by the fungus Verticillium balanoides . It has gained significant attention due to its potential as a protein kinase C inhibitor . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the cAMP-dependent protein kinase catalytic subunit alpha . It also acts as a non-selective ATP-competitive inhibitor of protein kinases A, G, and C (AGC family kinases) and G protein-coupled receptor kinases (GRKs), with modest selectivity for the GRK2 family members, GRK2 and GRK3 .
Mode of Action
This compound binds in a similar manner to ATP, acting as a potent inhibitor of the serine/threonine kinases protein kinase A (PKA) and protein kinase C (PKC) .
Biochemical Pathways
The biosynthetic pathway of this compound has been revealed through overexpression of the cluster-situated regulator gene blnR in the Chinese herb fungus Tolypocladium ophioglossoides . BlnR positively regulates this compound biosynthesis through binding to all promoters of bln gene members, including its own promoter .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PKA and PKC. This inhibition is linked to the control of cell growth and differentiation, and the dysregulation of these kinases is associated with numerous human diseases of signal transduction, including cancer .
Action Environment
It’s worth noting that the production of this compound can be optimized through statistical optimization based on response surface methodology .
Biochemical Analysis
Biochemical Properties
Balanol acts as an ATP-competitive inhibitor in kinases . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in kinase activity. The nature of these interactions is largely competitive, with this compound mimicking ATP to inhibit kinase activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits PKC isozymes and PKA, which play crucial roles in cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP mimic, this compound binds to the ATP-binding site of kinases, inhibiting their activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase activity. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Balanol can be synthesized through a series of chemical reactions involving the coupling of benzophenone, hexahydroazepane, and 4-hydroxybenzoyl moieties. The benzophenone and hexahydroazepane moieties are connected via an ester linkage, while the azepane and benzoyl moieties are connected through an amide linkage . The synthetic route involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods: Industrial production of this compound involves the optimization of fermentation conditions using the fungus Tolypocladium ophioglossoides. The production can be enhanced through the overexpression of the cluster-situated regulator gene blnR, which positively regulates this compound biosynthesis . The optimized medium and fermentation conditions can lead to gram-level production of this compound .
Chemical Reactions Analysis
Types of Reactions: Balanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the molecular structure of this compound to enhance its binding affinity and selectivity for specific protein kinases.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.
Major Products: The major products formed from the chemical reactions of this compound include its analogs and derivatives, which are designed to improve its pharmacological properties and selectivity for specific kinases .
Scientific Research Applications
Balanol has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent ATP-competitive inhibitor of protein kinase C (PKC) and protein kinase A (PKA), making it valuable for studying signal transduction pathways and kinase-related diseases . This compound and its analogs are also used to investigate the roles of selectivity and protein flexibility in kinase inhibition .
Comparison with Similar Compounds
Balanol is unique in its structure and binding properties compared to other kinase inhibitors. Similar compounds include staurosporine, azepinostatin, and ophiocordin . While staurosporine is a well-known kinase inhibitor with broad specificity, this compound exhibits higher selectivity for PKA and PKC . Azepinostatin and ophiocordin are structurally related to this compound but differ in their linkage patterns and binding affinities . This compound’s unique structure allows for distinct interactions with the ATP-binding site, making it a valuable tool for studying kinase inhibition and developing selective inhibitors .
Properties
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
Record name | (-)-Balanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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